

Application Notes and Protocols for Developing Fulzerasib-Resistant Cell Line Models

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Compound of Interest

Compound Name:	<i>Fulzerasib</i>
Cat. No.:	B10856207

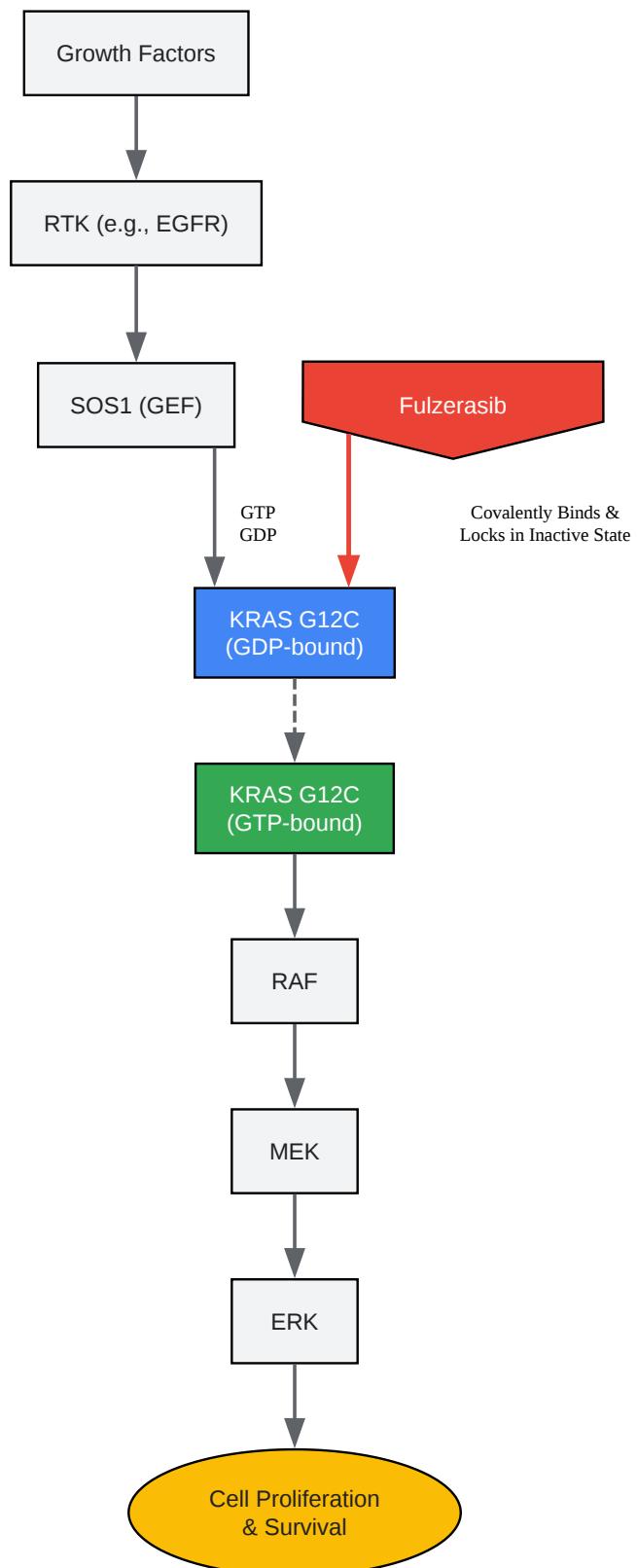
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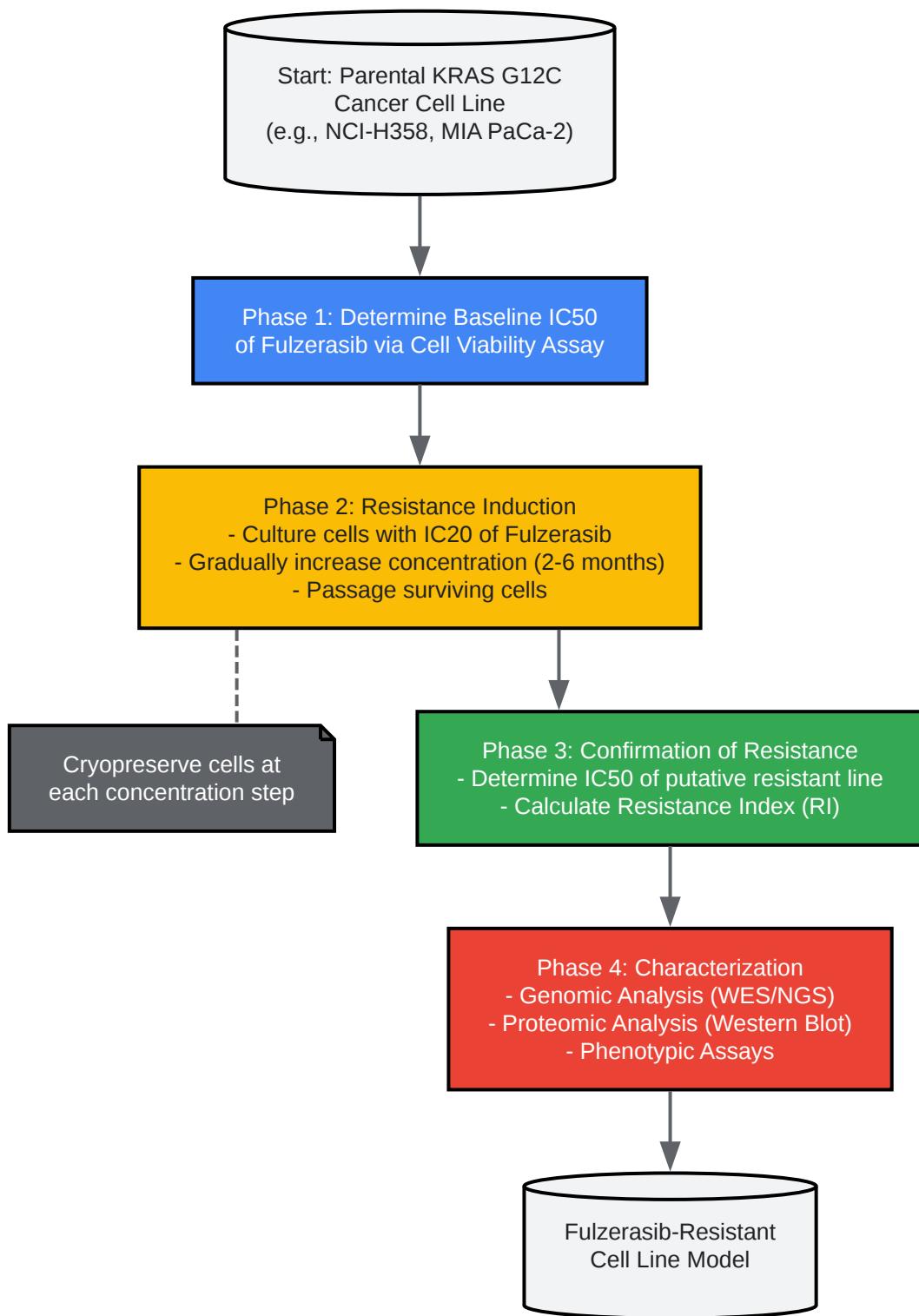
Abstract

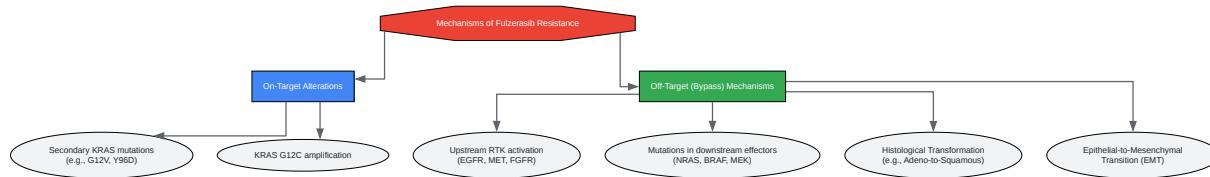
Fulzerasib is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).^{[1][2]} It acts by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive GDP-bound state and suppressing downstream signaling pathways like the RAF-MEK-ERK cascade.^{[1][3][4]} While promising, the development of acquired resistance is a significant clinical challenge.^[5] The generation of **Fulzerasib**-resistant cell line models is a critical step for elucidating resistance mechanisms, identifying biomarkers, and developing next-generation therapeutic strategies. This document provides detailed protocols for establishing and characterizing **Fulzerasib**-resistant cancer cell lines.

Introduction: The KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling.^[6] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), it cycles from an inactive GDP-bound state to an active GTP-bound state.^[7] Active KRAS-GTP stimulates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.^[1] The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active GTP-bound form and constitutive pathway activation.^[8] **Fulzerasib** specifically targets the G12C mutant protein, preventing this activation cycle.^{[9][10]}







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